N4-Ethyl Substitution Is Essential for PI3Kγ Inhibitory Activity: Class-Level Structure–Activity Relationship Evidence
A systematic SAR study of 4,6-disubstituted-4H-benzo[1,4]oxazin-3-ones demonstrated that only N4-substituted analogs achieve single-digit nanomolar PI3Kγ inhibition. The most potent compounds, bearing N4-phenethyl groups, exhibited IC₅₀ values in the low nanomolar range (e.g., Ki values in the single-digit nanomolar range), with several showing in vivo activity in a peritonitis model of inflammatory cell migration [1]. The N4-ethyl substituent on the target compound occupies the same critical N4 position, distinguishing it from the 4-unsubstituted parent (6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one, CAS 560082-53-3), which lacks this pharmacophore and was used merely as a synthetic intermediate requiring further alkylation [2]. While direct IC₅₀ data for the target compound itself are not available in the public domain, the class-level SAR firmly establishes that N4-substitution is a prerequisite for PI3Kγ potency.
| Evidence Dimension | PI3Kγ inhibitory potency |
|---|---|
| Target Compound Data | N4-ethyl substituted; predicted to engage the PI3Kγ N4-binding pocket based on class SAR |
| Comparator Or Baseline | 4,6-disubstituted analogs: single-digit nanomolar Ki; N4-unsubstituted parent (CAS 560082-53-3): no reported PI3Kγ activity |
| Quantified Difference | N4-substitution converts inactive scaffold to low-nanomolar inhibitors (qualitative SAR; exact ΔIC₅₀ not available for target compound vs. parent) |
| Conditions | In vitro PI3Kγ enzyme assay; in vivo aspectic peritonitis model in mice [1] |
Why This Matters
For medicinal chemistry programs targeting PI3Kγ-driven inflammation, the N4-ethyl substituent is non-negotiable; procurement of the 4-unsubstituted analog would necessitate an additional synthetic alkylation step with uncertain regioselectivity.
- [1] Lanni TB, Greene KL, Kolz CN, et al. Design and synthesis of phenethyl benzo[1,4]oxazine-3-ones as potent inhibitors of PI3Kinasegamma. Bioorg Med Chem Lett. 2007;17(3):756-760. PMID: 17095227. View Source
- [2] NUVATION BIO INC. Heterocyclic compounds as kinase inhibitors. US Patent US20190248774A1. Published 2019-08-15. View Source
